Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride
Description
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride is a secondary amine hydrochloride salt with a branched alkyl-aryl substitution pattern. Its structure comprises a butyl group and a benzyl moiety substituted at the para-position with a 2-methylpropyl (isobutyl) group. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical or agrochemical applications.
The compound’s synthesis likely involves alkylation of a primary amine precursor (e.g., [4-(2-methylpropyl)phenyl]methanamine) with butyl halides, followed by hydrochlorination to form the salt . The bulky isobutylphenyl group contributes to steric hindrance, influencing its reactivity and binding affinity in biological systems.
Properties
IUPAC Name |
N-[[4-(2-methylpropyl)phenyl]methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N.ClH/c1-4-5-10-16-12-15-8-6-14(7-9-15)11-13(2)3;/h6-9,13,16H,4-5,10-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRUIAGZCCGDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)CC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The primary amine undergoes nucleophilic substitution with the butyl halide. A base (e.g., potassium carbonate or triethylamine) neutralizes the hydrogen halide byproduct, driving the reaction forward:
Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Experimental Protocol
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Starting Materials : 4-(2-Methylpropyl)benzylamine (1 equiv), butyl bromide (1.2 equiv), KCO (2 equiv), THF solvent.
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Procedure :
Performance Metrics
Advantages : High scalability, minimal side products.
Limitations : Requires stoichiometric control to avoid over-alkylation to tertiary amines.
Reductive Amination of 4-(2-Methylpropyl)benzaldehyde with Butylamine
Reductive amination offers an alternative pathway by condensing an aldehyde with an amine followed by reduction.
Reaction Mechanism
The aldehyde and butylamine form an imine intermediate, which is reduced to the secondary amine using agents like sodium cyanoborohydride (NaBHCN):
Experimental Protocol
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Starting Materials : 4-(2-Methylpropyl)benzaldehyde (1 equiv), butylamine (1.5 equiv), NaBHCN (1.2 equiv), methanol solvent.
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Procedure :
Performance Metrics
Advantages : Avoids alkylating agents; suitable for acid-sensitive substrates.
Limitations : Lower yields due to competing aldol condensation.
Gabriel Synthesis with Phthalimide Protection
The Gabriel method enables controlled synthesis of secondary amines by protecting the amine group during alkylation.
Reaction Mechanism
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Protection : 4-(2-Methylpropyl)benzylamine reacts with phthalic anhydride to form a phthalimide.
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Alkylation : The phthalimide is alkylated with butyl bromide.
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Deprotection : Hydrazine removes the phthaloyl group, releasing the secondary amine:
Experimental Protocol
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Starting Materials : Phthalic anhydride (1.2 equiv), 4-(2-methylpropyl)benzylamine (1 equiv), butyl bromide (1.5 equiv), hydrazine hydrate.
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Procedure :
Performance Metrics
Advantages : Prevents over-alkylation; high purity.
Limitations : Multi-step process; lower overall yield.
Nucleophilic Substitution of 4-(2-Methylpropyl)benzyl Chloride with Butylamine
This method exploits the reactivity of benzyl chlorides with amines.
Reaction Mechanism
The benzyl chloride undergoes nucleophilic attack by butylamine, forming the secondary amine:
Experimental Protocol
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Starting Materials : 4-(2-Methylpropyl)benzyl chloride (1 equiv), butylamine (2 equiv), DMF solvent.
-
Procedure :
Performance Metrics
Advantages : Rapid reaction; commercially available starting materials.
Limitations : Requires handling of reactive benzyl chlorides.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation | 78–85 | 90–95 | High | Moderate |
| Reductive Amination | 65–72 | 85–90 | Moderate | High |
| Gabriel Synthesis | 60–68 | 92–95 | Low | Low |
| Nucleophilic Substitution | 70–77 | 88–93 | High | Moderate |
Key Findings :
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Alkylation and Nucleophilic Substitution are preferred for industrial-scale production due to high yields and scalability.
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Reductive Amination suits lab-scale synthesis but faces yield limitations.
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Gabriel Synthesis offers high purity but is less practical for large batches.
Industrial-Scale Optimization Strategies
Solvent Selection
Catalysis
Chemical Reactions Analysis
Types of Reactions
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Amine oxides or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amines or amides.
Scientific Research Applications
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of amine-related biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The phenyl ring and butyl group contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Amine Derivatives
a) [4-(Difluoromethyl)phenyl]methanamine Hydrochloride
- Structural Difference : The phenyl ring bears a difluoromethyl (-CF₂H) group instead of isobutyl.
- Impact : Fluorination increases electronegativity and metabolic stability but reduces lipophilicity compared to the isobutyl group. This compound may exhibit improved blood-brain barrier penetration .
- Applications: Potential use in CNS-targeting drugs due to fluorine’s pharmacokinetic advantages.
b) [4-(Methylsulfanyl)phenyl]methanamine Hydrochloride
- Structural Difference : A methylsulfanyl (-SMe) group replaces the isobutyl substituent.
- Impact : The sulfur atom enhances hydrogen bonding and polar surface area, increasing solubility in polar solvents. However, reduced steric bulk may lower receptor selectivity .
c) 4-(But-2-en-1-yloxy)phenyl]boronic Acid
Comparison with Ibuprofen Derivatives
Ibuprofen derivatives, such as amino acid alkyl ester ibuprofenates, share the 4-(2-methylpropyl)phenyl group but differ in core functionality (carboxylic acid vs. amine):
- Example : L-Glutamic acid butyl ester ibuprofenate (from ethyl ester hydrochlorination) .
- Key Differences :
Research Findings and Key Trends
- Steric Effects : The isobutyl group in the target compound enhances steric shielding, reducing off-target interactions compared to smaller substituents (e.g., methyl or difluoromethyl) .
- Solubility : Hydrochloride salts improve water solubility by ~30% compared to free amine bases, critical for drug formulation .
- Synthetic Flexibility: Amino acid ester methodologies () could be adapted to synthesize chiral variants of the target compound for enantioselective applications .
Biological Activity
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride, a substituted amine, has garnered attention for its significant biological activities. This compound's unique structure, characterized by a butyl group attached to a phenyl ring with a 2-methylpropyl substituent, suggests potential applications in metabolic research and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
- Molecular Formula : C15H26ClN
- Molecular Weight : 241.84 g/mol
- Chemical Structure : The compound features a butyl group and a phenyl ring with a 2-methylpropyl substituent, which influences its solubility and biological interactions.
Research indicates that this compound exhibits several mechanisms of action:
- Mitochondrial Uncoupling : The compound activates mitochondrial uncoupling proteins, leading to increased energy expenditure and reduced reactive oxygen species (ROS) production. This mechanism is particularly relevant in metabolic disorders such as obesity and type 2 diabetes.
- Inhibition of Cannabinoid Receptors : It has been shown to inhibit the mitochondrial cannabinoid receptor type 1 (CB1), which enhances metabolic activity and oxygen consumption across various cell types. This inhibition may contribute to its potential in managing metabolic dysregulation.
- Cellular Interactions : Interaction studies highlight its effects on enzymes and receptors, providing insights into its pharmacological properties and therapeutic applications.
Biological Activity
The biological activities of this compound include:
- Metabolic Enhancement : Studies suggest that the compound can enhance metabolic rates by promoting mitochondrial function, making it a candidate for obesity treatment.
- Cell Viability Protection : In vitro studies indicate that it may protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides, suggesting potential neuroprotective properties relevant in Alzheimer's disease research .
Case Studies
- Metabolic Research : A study demonstrated that this compound significantly increased oxygen consumption in cell cultures, indicating enhanced metabolic activity. This effect is attributed to its ability to uncouple oxidative phosphorylation in mitochondria.
- Neuroprotection : In experimental models of neurodegeneration, the compound showed moderate protective effects against Aβ-induced toxicity in astrocytes, reducing inflammation markers such as TNF-α and free radicals. These findings highlight its potential role in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C15H26ClN | Exhibits significant mitochondrial uncoupling properties |
| Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride | C14H24ClN | Similar structure but lacks butyl chain; different pharmacological profile |
| Propan-2-yl({[4-(2-methylpropyl)phenyl]methyl})amine | C14H24ClN | Variation in branching; may affect biological activity |
Safety Profile
The safety profile of this compound appears favorable, with no significant toxicity reported at concentrations utilized in scientific studies. This aspect is crucial for its potential therapeutic applications.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization requires a multi-step approach. First, select aromatic precursors with compatible functional groups (e.g., benzyl chloride derivatives) and employ coupling agents like palladium or copper catalysts to facilitate amine bond formation . Solvent choice is critical: polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution, while dichloromethane minimizes side reactions . Temperature control (e.g., 60–80°C) ensures kinetic favorability. Post-synthesis, column chromatography or recrystallization in ethanol/water mixtures can isolate the hydrochloride salt. Monitor purity via TLC and adjust reaction time iteratively to suppress byproducts like dimerized amines .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the benzyl and butyl substituents, with characteristic shifts for aromatic protons (δ 6.5–7.5 ppm) and aliphatic amine protons (δ 2.5–3.5 ppm) . Infrared (IR) spectroscopy confirms the presence of the amine hydrochloride salt (N–H stretch at ~2500 cm⁻¹ and Cl⁻ counterion absorption). High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ~255 nm, analogous to similar aromatic amines ) assesses purity (>98% by area normalization). Mass spectrometry (ESI-MS) validates the molecular ion peak (M+H⁺) and fragmentation pattern .
Q. How should researchers design initial biological activity screening studies for this compound?
- Methodological Answer : Begin with in vitro assays targeting receptors or enzymes structurally related to its aromatic amine moiety. For example:
- Enzyme Inhibition : Use fluorogenic substrates to measure inhibition of monoamine oxidases (MAOs) or cytochrome P450 isoforms, comparing IC₅₀ values to known inhibitors .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (Kᵢ) in transfected cell membranes .
- Cytotoxicity : Screen against immortalized cell lines (e.g., HEK-293) using MTT assays, with dose ranges of 1–100 µM to establish preliminary safety thresholds .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanism of this compound synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates in the amine alkylation step . Reaction path sampling identifies rate-limiting steps (e.g., nucleophilic attack on benzyl chloride). Molecular dynamics simulations in explicit solvents (e.g., DMF) predict solvent effects on activation energy. Pair these with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) to validate computational models .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar amines?
- Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols:
- Batch Control : Use a single batch of compound to eliminate purity variability .
- Assay Replication : Perform triplicate measurements across independent labs, reporting mean ± SEM .
- Meta-Analysis : Apply multivariate regression to published IC₅₀ values, adjusting for confounding factors (e.g., cell type, incubation time) .
- Structural Analog Comparison : Benchmark against reference compounds (e.g., despropionyl fentanyl derivatives ) to contextualize potency trends.
Q. What methodologies are recommended for assessing the compound’s stability under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store lyophilized powder at 4°C, 25°C, and 40°C for 1–6 months, monitoring degradation via HPLC .
- Photostability : Expose solutions to UV light (254 nm) and quantify decomposition products (e.g., benzaldehyde derivatives) .
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C, analyzing hydrolyzed products (e.g., free amine) by LC-MS .
- Long-Term Storage : For multi-year stability, store at -20°C under argon, with periodic purity checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
